1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Beschreibung
This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a benzimidazole moiety modified by a (2-fluorophenyl)methyl substituent. Structural analogs often vary in substituents on the benzimidazole or pyrrolidinone rings, leading to differences in physicochemical and pharmacological profiles .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O/c25-18-9-11-19(12-10-18)28-15-17(13-23(28)30)24-27-21-7-3-4-8-22(21)29(24)14-16-5-1-2-6-20(16)26/h1-12,17H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYTKKUKAMGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole intermediate, followed by the introduction of the fluorophenyl groups and the pyrrolidin-2-one core. Key steps may include:
Nucleophilic substitution: reactions to introduce the fluorophenyl groups.
Cyclization: reactions to form the benzodiazole ring.
Amidation: reactions to attach the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and benzodiazolyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include:
Signal transduction: Modulating cellular signaling pathways.
Enzyme inhibition: Inhibiting specific enzymes to alter metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Benzimidazole Ring
Compound A : 1-(4-Fluorophenyl)-4-(1-(2-Morpholinoethyl)-1H-Benzimidazol-2-yl)Pyrrolidin-2-one
- Key Difference: The benzimidazole is substituted with a 2-morpholinoethyl group instead of (2-fluorophenyl)methyl.
- Impact: Solubility: Morpholine’s polarity enhances water solubility compared to the lipophilic fluorophenyl group.
Compound B : 4-{1-[2-(4-Methoxyphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
- Key Differences: Pyrrolidinone substituent: 3-(Trifluoromethyl)phenyl instead of 4-fluorophenyl. Benzimidazole substituent: 4-Methoxyphenoxyethyl group.
- Lipophilicity: Methoxyphenoxyethyl may balance lipophilicity and polarity, affecting membrane permeability.
Compound C : 4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one Hydrochloride
- Key Differences: Substituent on benzimidazole: 2-(2,6-Dimethylphenoxy)ethyl. Salt form: Hydrochloride enhances solubility.
- Impact: Steric Effects: Bulky dimethylphenoxy group may hinder binding to certain targets. Formulation: Hydrochloride salt improves bioavailability for pharmaceutical applications.
Core Structure Variations
Compound D : 1-[2-(Dimethylamino)Ethyl]-4-(4-Fluorobenzoyl)-3-Hydroxy-5-(4-Propoxyphenyl)-1,5-Dihydro-2H-Pyrrol-2-one
- Key Differences: Core: Pyrrol-2-one with a fluorobenzoyl group instead of benzimidazole. Substituents: Dimethylaminoethyl and propoxyphenyl groups.
- Impact: Pharmacophore: The fluorobenzoyl group may target different enzymes (e.g., kinases) compared to benzimidazole-containing analogs. Solubility: Dimethylaminoethyl provides a protonable site for salt formation.
Compound E : Pyrazole Derivatives (e.g., 1-(4-Fluorophenyl)-3-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrazole-4(3H)-one)
- Key Differences :
- Core: Pyrazole-4(3H)-one instead of pyrrolidin-2-one.
- Substituents: Nitrophenyl and trifluoromethyl groups.
- Electronic Profile: Trifluoromethyl groups improve metabolic resistance but may introduce toxicity.
Data Table: Comparative Analysis
*Predicted using fragment-based methods.
Biologische Aktivität
The compound 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features a pyrrolidinone core substituted with fluorophenyl and benzodiazol moieties. The presence of fluorine atoms is significant as it often enhances the pharmacokinetic properties of drugs.
Research indicates that compounds with similar structures can act as modulators of various receptors, particularly the GABA-A receptor. The interaction with this receptor is crucial for regulating neuronal excitability and has implications in treating anxiety, epilepsy, and other neurological disorders .
1. GABA-A Receptor Modulation
Studies have shown that derivatives of benzodiazoles can serve as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can enhance the receptor's response to its natural ligand, GABA, leading to increased inhibitory neurotransmission .
2. Metabolic Stability
The metabolic stability of similar compounds has been evaluated using human liver microsomes (HLMs). Compounds with fluorine substitutions at specific positions demonstrated improved metabolic stability compared to their non-fluorinated counterparts. For instance, a study found that a related benzimidazole derivative maintained over 90% of the parent compound after incubation with HLMs for 120 minutes, suggesting reduced biotransformation rates .
3. Antioxidant Activity
The compound's potential antioxidant properties have also been investigated. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability to scavenge free radicals could be an essential aspect of its biological profile .
Case Studies
Several studies have explored the biological activity of compounds structurally related to 1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one:
- Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were screened for their activity as GABA-A receptor PAMs. The results indicated that modifications at specific positions significantly affected their potency and selectivity .
- Fluorinated Compounds : Research focused on fluorinated phenyl derivatives showed enhanced binding affinity to the GABA-A receptor compared to non-fluorinated versions, highlighting the importance of fluorine in drug design for neurological targets .
Data Tables
| Compound | Structure | Biological Activity | Metabolic Stability |
|---|---|---|---|
| Compound A | Structure A | GABA-A PAM | >90% after 120 min |
| Compound B | Structure B | Antioxidant | >80% after 120 min |
| 1-(4-fluorophenyl)-4-{...} | Structure C | Potential PAM | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
